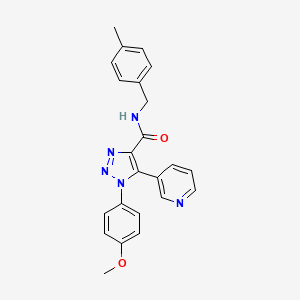

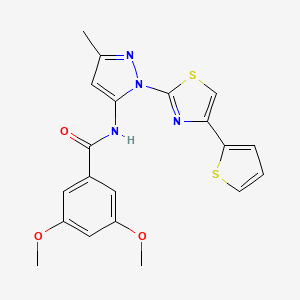

![molecular formula C10H8F3N3O B2465802 1-[[2-(Trifluoromethoxy)phenyl]methyl]triazole CAS No. 2319809-84-0](/img/structure/B2465802.png)

1-[[2-(Trifluoromethoxy)phenyl]methyl]triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazoles often involves multi-component reactions. For instance, a method for the construction of 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and are nitrogenous heterocyclic moieties . They tend to prototropic tautomerism, which is important for studying their chemical reactivity and interaction with biomolecules in the human body .Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

Triazoles have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment and the ability to engage in hydrogen bonding .Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[[2-(trifluoromethoxy)phenyl]methyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c11-10(12,13)17-9-4-2-1-3-8(9)7-16-6-5-14-15-16/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCKKYBVWWHLPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=N2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

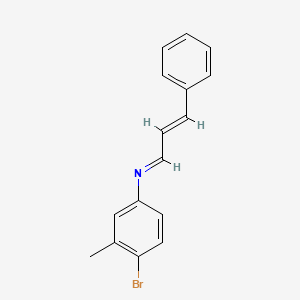

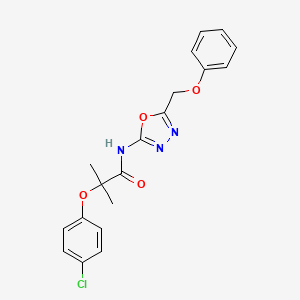

![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)

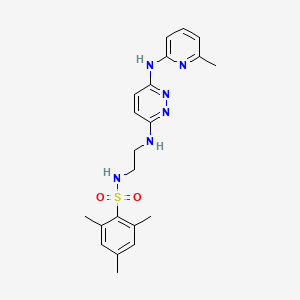

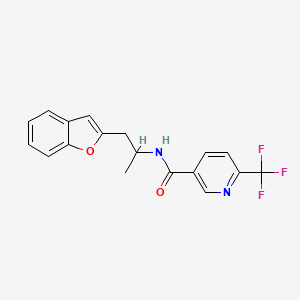

![N1-methyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465724.png)

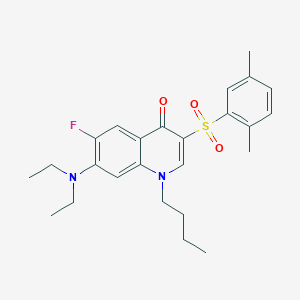

![4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2465729.png)

![3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465734.png)

![3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465735.png)

![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)

![Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2465742.png)